Methyl 7-octenoate
Overview
Description
“Methyl 7-octenoate” is a chemical compound with the molecular formula C9H16O2 . It is also known by other names such as “Methyl caprylate” and "Methyl n-Octanoate" . It is used in the food and fragrance industry due to its fruity odor .
Synthesis Analysis
The synthesis of an ester, like “Methyl 7-octenoate”, can be accomplished through esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid .Molecular Structure Analysis
The molecular structure of “Methyl 7-octenoate” consists of 9 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms, giving it a molecular weight of 158.238 Da .Scientific Research Applications
Synthesis of Unusual Carotenoids
Methyl 7-octenoate has been explored in chemical reactions such as electrophilic cyclization. Alderdice and Weiler (1981) found that benzeneselenenyl chloride and aluminum chloride or benzenesulphenyl chloride and silica gel can initiate electrophilic cyclization of methyl 7-methyl-3-oxo-7-octenoate to cyclohexyl derivatives. These derivatives have potential use in the synthesis of unusual carotenoids (Alderdice & Weiler, 1981).
In Biomolecular Chemistry
In the field of biomolecular chemistry, methyl 7-octenoate derivatives have been utilized in various synthetic processes. For instance, Yokota, Nishida, and Mitsunobu (1983) conducted reactions involving methyl 7-octenoate derivatives for the preparation of specific compounds from D-glucose, highlighting its role in complex chemical synthesis (Yokota, Nishida, & Mitsunobu, 1983).
Surface Chemistry and Reaction Pathways
In surface chemistry, the reaction pathways of 7-octenoic acid, a related compound, on copper surfaces have been extensively studied. Bavisotto et al. (2021) explored its adsorption and reaction pathways, providing insights into molecular interactions on metallic surfaces (Bavisotto et al., 2021).
Diesel Fuel Chemistry
In the context of biofuels, methyl 7-octenoate's derivatives have been studied for their role in diesel fuel chemistry. Garner and Brezinsky (2011) conducted pyrolysis and oxidation experiments on biodiesel components, including methyl trans-2-octenoate, revealing its significance in understanding the chemical behavior of biofuels (Garner & Brezinsky, 2011).
Safety And Hazards
properties
IUPAC Name |
methyl oct-7-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-3-4-5-6-7-8-9(10)11-2/h3H,1,4-8H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEDBJXYFCNMJKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 7-octenoate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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